molecular formula C23H19F3N4O5S B11615280 methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate

methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B11615280
M. Wt: 520.5 g/mol
InChI Key: PXFYQTPTWVHADV-UHFFFAOYSA-N
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Description

Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a pyrazole ring, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Synthesis of the Pyrazole Ring:

    Coupling of the Rings: The benzothiazole and pyrazole rings are coupled through a condensation reaction with an appropriate aldehyde or ketone.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzothiazole and pyrazole rings.

    Reduction: Reduced forms of the compound with altered carbonyl groups.

    Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that interact with the benzothiazole and pyrazole rings.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4-methoxybenzoate: Similar structure but with one less methoxy group.

    Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dihydroxybenzoate: Similar structure but with hydroxy groups instead of methoxy groups.

Biological Activity

Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities supported by various studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H22N4O4SC_{20}H_{22}N_4O_4S and has a molecular weight of approximately 414.48 g/mol. The compound features a benzothiazole moiety, a pyrazole ring, and dimethoxybenzoate groups, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC20H22N4O4S
Molecular Weight414.48 g/mol
IUPAC NameMethyl 2-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The synthetic pathway often utilizes coupling reactions between the benzothiazole and various amine or acid derivatives to form the final product. Techniques such as microwave-assisted synthesis have been reported to enhance yields and reduce reaction times .

Antimicrobial Activity

Recent studies have indicated that compounds containing benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown promising results against various bacterial strains and fungi .

Case Study:
In vitro studies demonstrated that a series of pyrazoline derivatives exhibited potent antimicrobial activity against Escherichia coli and Staphylococcus aureus, with some compounds achieving IC50 values as low as 0.44 μM .

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines.

Table: Anticancer Activity Against Different Cell Lines

Cell LineCompound Concentration (μM)Inhibition (%)
SK-Hep-1 (Liver)1070
MDA-MB-231 (Breast)1065
NUGC-3 (Gastric)1060

These findings suggest that the compound may interfere with critical cellular processes such as DNA replication and cell cycle regulation .

Antiamoebic Activity

The compound's potential against amoebiasis has been highlighted in recent research focusing on Entamoeba histolytica. Compounds similar in structure were shown to possess significant antiamoebic activity with IC50 values ranging from 0.44 μM to over 4 μM .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets within pathogens or cancer cells. For instance:

  • Inhibition of Enzymatic Activity : Compounds with benzothiazole rings often inhibit enzymes critical for microbial survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Properties

Molecular Formula

C23H19F3N4O5S

Molecular Weight

520.5 g/mol

IUPAC Name

methyl 2-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethylideneamino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C23H19F3N4O5S/c1-11(27-14-10-16(34-3)15(33-2)9-12(14)21(32)35-4)18-19(23(24,25)26)29-30(20(18)31)22-28-13-7-5-6-8-17(13)36-22/h5-10,29H,1-4H3

InChI Key

PXFYQTPTWVHADV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=C(C=C1C(=O)OC)OC)OC)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

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